

Structure-activity relationship (SAR) studies of the chaetominine alkaloid family

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Compound of Interest		
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Structure-Activity Relationship of Chaetominine Alkaloids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The chaetominine family of alkaloids, fungal metabolites primarily isolated from Chaetomium and Aspergillus species, has garnered significant interest in the field of oncology for their potent cytotoxic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this alkaloid family, focusing on their effects on human leukemia (K562) and colon cancer (SW1116) cell lines. The information presented herein is compiled from multiple studies to offer a comprehensive overview for researchers engaged in anticancer drug discovery and development.

Comparative Cytotoxicity of Chaetominine Alkaloids

The cytotoxic potency of chaetominine and its naturally occurring analogs, aspera chaetominines A and B, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.



Alkaloid	Cancer Cell Line	IC50 (nM)	Reference Compound	IC50 (nM)
Chaetominine	K562 (Leukemia)	21.0[1]	5-Fluorouracil	33.0[1]
K562 (Leukemia)	35 ± 2.03[1][2]	5-Fluorouracil	55 ± 1.07[1][2]	
K562 (Leukemia)	34[3]	-	-	_
SW1116 (Colon Cancer)	28.0[1]	5-Fluorouracil	76.0[1]	_
SW1116 (Colon Cancer)	46[3]	-	-	
Aspera Chaetominine A	K562 (Leukemia)	7,500 - 12,500[4]	-	-
SW1116 (Colon Cancer)	7,500 - 12,500[4]	-	-	
Aspera Chaetominine B	K562 (Leukemia)	7,500 - 12,500[4]	-	-
SW1116 (Colon Cancer)	7,500 - 12,500[4]	-	-	

Preliminary Structure-Activity Relationship Observations:

Based on the available data, a preliminary SAR can be inferred. Chaetominine exhibits potent cytotoxicity in the nanomolar range against both K562 and SW1116 cell lines. In contrast, aspera chaetominines A and B show significantly weaker activity, with IC50 values in the micromolar range. This suggests that the specific stereochemistry and substitution patterns of the core chaetominine scaffold are crucial for its high potency. Further studies with a wider array of synthetic analogs are necessary to delineate the precise structural features responsible for the observed cytotoxicity.

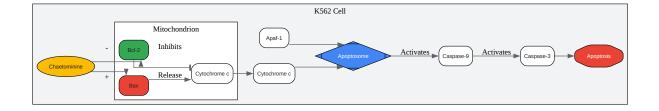
Mechanisms of Action: Apoptosis and Cell Cycle Arrest



Chaetominine exerts its anticancer effects through the induction of programmed cell death (apoptosis) and by arresting the cell cycle. The molecular mechanisms, however, appear to be cell-line specific.

In K562 Human Leukemia Cells: Induction of the Intrinsic Apoptotic Pathway

In K562 cells, chaetominine triggers the mitochondrial or intrinsic pathway of apoptosis. This process is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the loss of mitochondrial membrane potential. Consequently, cytochrome c is released from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][5]



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Chaetominine-induced intrinsic apoptosis pathway in K562 cells.

In SW1116 Human Colon Cancer Cells: G1 Phase Cell Cycle Arrest

In SW1116 cells, chaetominine's cytotoxic effects are linked to the induction of apoptosis and arrest of the cell cycle at the G1 phase.[3] This G1 arrest is mediated through the p53/p21 and

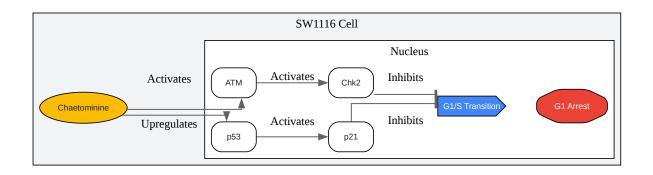


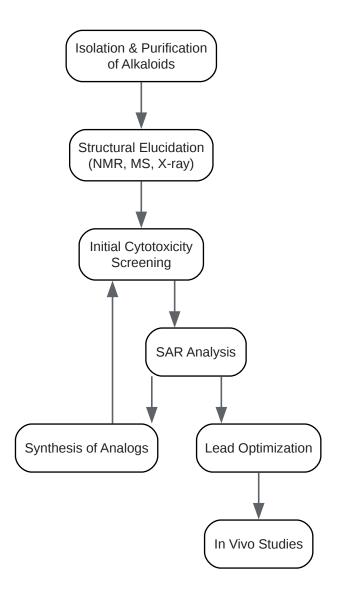




ATM/Chk2 signaling pathways. Chaetominine treatment leads to an upregulation of p53 and p21, which are key regulators of the G1/S checkpoint. Concurrently, the activation of the ATM/Chk2 pathway further contributes to halting the cell cycle progression, preventing the cancer cells from entering the DNA synthesis (S) phase.[3][6]







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